molecular formula C16H16ClN5 B15122885 6-chloro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline

6-chloro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline

Cat. No.: B15122885
M. Wt: 313.78 g/mol
InChI Key: XRSRKTDBMIRMJU-UHFFFAOYSA-N
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Description

6-chloro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline is a complex heterocyclic compound that features a quinoxaline core substituted with a chloro group and an azetidine ring. The presence of the imidazole moiety further enhances its chemical and biological properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline typically involves multi-step reactions. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a suitable diketone. The chloro substitution is introduced via halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride.

The azetidine ring is then constructed through cyclization reactions involving appropriate precursors. The imidazole moiety is introduced via alkylation reactions, where 2-methylimidazole is reacted with a suitable alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoxaline core can be reduced using hydrogenation reactions with catalysts like palladium on carbon.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, base catalysts like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of partially or fully reduced quinoxaline derivatives.

    Substitution: Formation of amino or thio-substituted quinoxaline derivatives.

Scientific Research Applications

6-chloro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 6-chloro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The azetidine ring may enhance the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoline
  • 6-chloro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyridine
  • 6-chloro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}benzimidazole

Uniqueness

The uniqueness of 6-chloro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the quinoxaline core with the azetidine and imidazole rings provides a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C16H16ClN5

Molecular Weight

313.78 g/mol

IUPAC Name

6-chloro-2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]quinoxaline

InChI

InChI=1S/C16H16ClN5/c1-11-18-4-5-21(11)8-12-9-22(10-12)16-7-19-15-6-13(17)2-3-14(15)20-16/h2-7,12H,8-10H2,1H3

InChI Key

XRSRKTDBMIRMJU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C3=CN=C4C=C(C=CC4=N3)Cl

Origin of Product

United States

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